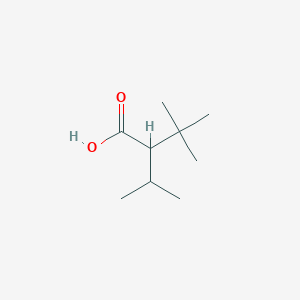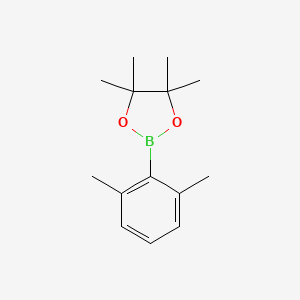
t-Butyl-isopropylacetic acid
Vue d'ensemble
Description
T-Butyl-isopropylacetic acid, also known as 2-Isopropyl-3,3-dimethylbutyric acid or 3,3-Dimethyl-2-isopropylbutyrate, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-dimethyl-2-propan-2-ylbutanoic acid . The InChI string is InChI=1S/C9H18O2/c1-6(2)7(8(10)11)9(3,4)5/h6-7H,1-5H3,(H,10,11) . The Canonical SMILES is CC©C(C(=O)O)C©©C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 158.130679813 g/mol and the monoisotopic mass is also 158.130679813 g/mol . The topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique
1. Peptide Synthesis
t-Butyl-isopropylacetic acid plays a significant role in peptide synthesis. Sakakibara et al. (1967) investigated the properties of anhydrous hydrogen fluoride (HF) as a reagent for acidolysis of various protective groups, including the t-butyl group in S-t-butylcysteine. They found HF to be highly effective in removing these groups, thereby facilitating peptide synthesis (Sakakibara et al., 1967).
2. Chemical Separation Processes
In chemical separation processes, this compound derivatives like methyl tert-butyl ether are used as extractants. Yan et al. (2018) conducted studies using isopropyl ether and methyl tert-butyl ether to separate thioglycolic acid from its aqueous mixtures, indicating the utility of these compounds in liquid-liquid extraction processes (Yan et al., 2018).
3. Understanding Chemical Reactions
This compound derivatives are useful in studying various chemical reactions. For instance, Holzmeier et al. (2017) investigated the photoionization of alkyl radicals like isopropyl and t-butyl, providing insights into their behavior in chemical reactions (Holzmeier et al., 2017).
4. Catalysis and Synthesis
In catalysis and synthesis, this compound derivatives serve as key components. Cui et al. (2013) demonstrated the use of these compounds in the alkylation of iso-butane with 1-butene, showing their efficiency in such reactions (Cui et al., 2013).
5. Biosynthesis Studies
This compound is also significant in biosynthesis studies. Wang et al. (2017) explored the biosynthesis of branched alkoxy groups, including the t-butyl group, using CysS, a cobalamin-dependent radical S-adenosylmethionine (SAM) methyltransferase. This study provided insights into the formation of complex natural products (Wang et al., 2017).
Propriétés
IUPAC Name |
3,3-dimethyl-2-propan-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)7(8(10)11)9(3,4)5/h6-7H,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPWJQHLHSXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954633 | |
| Record name | 3,3-Dimethyl-2-(propan-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3302-11-2 | |
| Record name | Butanoic acid, 3,3-dimethyl-2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-2-(propan-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2-(propan-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)

![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)


![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)




![Benzoxazole, 2-[(1-methylethyl)thio]-](/img/structure/B3051269.png)


